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Compound of Interest

Compound Name: Gelsevirine

Cat. No.: B10830514

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a complex indole alkaloid isolated from plants of the Gelsemium genus, has
garnered significant interest in the scientific community for its diverse pharmacological
activities. This technical guide provides a comprehensive overview of the chemical structure
and properties of Gelsevirine, intended for researchers, scientists, and professionals in drug
development. The document details its chemical identifiers, physicochemical properties, and
experimental protocols for its isolation and analysis. Furthermore, it elucidates the key signaling
pathways modulated by Gelsevirine, including its well-documented role as a STING inhibitor,
its interaction with glycine receptors, and its influence on the JAK2-STAT3 pathway. This guide
aims to serve as a foundational resource for future research and development of Gelsevirine-
based therapeutics.

Chemical Structure and Identification

Gelsevirine is a structurally intricate oxindole alkaloid. Its chemical identity is defined by the
following identifiers:
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Identifier Value Citation

(1'R,5S,6S,7S,8S)-2-ethenyl-
1'-methoxy-4-methylspiro[9-

IUPAC Name oxa-4- [1]
azatetracyclo[6.3.1.02,6.05,11]

dodecane-7,3'-indole]-2'-one

CN1CC2([C@@H]3C[C@H4[
C@]5([C@H]2[C@H]1C3C04)

SMILES String [1]
C6=CC=CC=C6N(C5=0)0C)C
=C
SSSCMFCWHWCCEH-
InChl Key
LGUFPRDESA-N
Molecular Formula C21H24N203 [2]
Molecular Weight 352.4 g/mol [2]
CAS Number 38990-03-3

Physicochemical Properties

The physicochemical properties of Gelsevirine are crucial for its handling, formulation, and
pharmacokinetic profiling. The available data is summarized below.
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Property Value Citation
Physical Description Solid powder [2]
Melting Point Not available

Boiling Point 130-150°C (at 0.0001 Torr) [3]

Sparingly soluble in methanol
(1-10 mg/ml). Soluble in

Solubility chloroform, dichloromethane, [2]
ethyl acetate, DMSO, and

acetone.
pKa (Predicted) 8.85+0.40 [3]
Octanol-Water Partition )

Not available

Coefficient (LogP)

Stable for = 4 years when

Stabilit
y stored at -20°C.

Experimental Protocols
Isolation and Purification from Gelsemium elegans

Gelsevirine is naturally found in plants of the Gelsemium genus, particularly Gelsemium
elegans. Effective isolation and purification are critical for obtaining high-purity material for
research.

A successful method for the preparative separation of Gelsevirine from a crude extract of G.
elegans utilizes pH-zone-refining CCC.

o Two-Phase Solvent System: Methyl tert-butyl ether (MtBE)/acetonitrile/water (3:1.5:4, viviv).

o Stationary Phase: The upper organic phase, to which triethylamine (20 mM) is added as a
retainer.

» Mobile Phase: The lower aqueous phase, to which hydrochloric acid (10 mM) is added as an
eluter.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://openscholar.uga.edu/record/26902
https://inoue.f.u-tokyo.ac.jp/assets/img/archive-pdf/160227_LS.pdf
https://openscholar.uga.edu/record/26902
https://inoue.f.u-tokyo.ac.jp/assets/img/archive-pdf/160227_LS.pdf
https://www.benchchem.com/product/b10830514?utm_src=pdf-body
https://www.benchchem.com/product/b10830514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Yield and Purity: From 1.5 g of crude extract, this method can yield 195 mg of gelsevirine
with a purity of 96.7% as determined by HPLC.

HSCCC provides an alternative one-step separation method.
e Two-Phase Solvent System: Chloroform/methanol/0.1 mol/L hydrochloric acid (4:4:2, viviv).

e Yield and Purity: From 300 mg of crude extract, 21.2 mg of gelsevirine can be obtained with
a purity of 98.6% as determined by HPLC.

Chemical Synthesis

The first total synthesis of (x)-gelsevirine has been accomplished, laying the groundwork for
the synthesis of related Gelsemium alkaloids.[2] The key strategic element of this synthesis
was a novel photo-induced thiyl-radical catalyzed (3+2) cycloaddition.[2] A detailed, step-by-
step protocol for the total synthesis is not yet widely available in the public domain.

Analytical Methods

The identity and purity of isolated or synthesized Gelsevirine are confirmed using a
combination of standard analytical techniques.

o High-Performance Liquid Chromatography (HPLC): Used to determine the purity of
Gelsevirine samples.

e Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to
confirm the molecular weight.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:1H NMR and 13C NMR are used to
elucidate and confirm the chemical structure.

Signaling Pathways and Biological Activities

Gelsevirine exerts its biological effects through the modulation of several key signaling
pathways.

Inhibition of the STING Signaling Pathway
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Gelsevirine is a potent and specific inhibitor of the Stimulator of Interferon Genes (STING)
signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA.

The inhibitory mechanism involves two distinct actions:

o Competitive Binding and Inhibition of Dimerization: Gelsevirine competitively binds to the
cyclic dinucleotide (CDN)-binding pocket of STING. This binding locks STING in an inactive
conformation and prevents its dimerization, a critical step for downstream signaling
activation.

o Promotion of Ubiquitination and Degradation: Gelsevirine promotes the K48-linked
ubiquitination of STING. This process, potentially mediated by the E3 ubiquitin ligase
TRIM21, targets STING for proteasomal degradation, thereby reducing its availability to
participate in the signaling cascade.

The inhibition of the STING pathway by Gelsevirine leads to the downregulation of
downstream signaling components, including the phosphorylation of TBK1, IRF3, and p65,
ultimately reducing the production of type | interferons and other pro-inflammatory cytokines.
This anti-inflammatory effect has been demonstrated to be beneficial in models of sepsis and
osteoarthritis.
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STING Activation Pathway

Click to download full resolution via product page

Gelsevirine's dual-mechanism inhibition of the STING signaling pathway.

Modulation of Glycine Receptors

Gelsevirine, along with other Gelsemium alkaloids like gelsemine and koumine, has been
shown to modulate the function of glycine receptors (GlyRs), which are inhibitory
neurotransmitter-gated ion channels in the central nervous system. Specifically, gelsevirine
inhibits GlyRs composed of al subunits. This interaction with GlyRs may contribute to the
anxiolytic and analgesic properties reported for some Gelsemium alkaloids.

Influence on the JAK2-STAT3 Signaling Pathway

Recent studies have indicated that Gelsevirine can exert anti-inflammatory effects in microglia
by directly inhibiting the Janus kinase 2 (JAK2)-Signal Transducer and Activator of
Transcription 3 (STAT3) signaling pathway. Molecular docking studies suggest a potential
inhibitory interaction of Gelsevirine with JAK2. By down-regulating the phosphorylation of
JAK2 and subsequently STAT3, Gelsevirine can reduce the expression of inflammatory
mediators in the brain, suggesting a neuroprotective role in conditions like ischemic stroke.
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Inhibition of the JAK2-STAT3 pathway in microglia by Gelsevirine.

Conclusion

Gelsevirine is a promising natural product with a complex chemical structure and multifaceted
biological activities. Its ability to potently and specifically inhibit the STING signaling pathway,
modulate glycine receptors, and influence the JAK2-STAT3 pathway highlights its therapeutic
potential, particularly in inflammatory and neurological disorders. This technical guide provides
a consolidated resource of its chemical and physical properties, along with established
experimental protocols, to facilitate further research and development. Future studies should
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focus on elucidating a detailed total synthesis route to ensure a sustainable supply for
preclinical and clinical investigations, as well as further exploring its pharmacokinetic and
toxicological profiles to fully assess its therapeutic window.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830514#chemical-structure-and-properties-of-
gelsevirine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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